Ethyl 2-acetyl-8-bromo-2-methyloctanoate
Description
Ethyl 2-acetyl-8-bromo-2-methyloctanoate is a branched-chain ethyl ester featuring acetyl, bromo, and methyl substituents. Brominated esters are critical intermediates in organic synthesis, often utilized for their electrophilic bromine atoms and ester functionalities, which enable diverse transformations such as nucleophilic substitutions and cross-coupling reactions. The acetyl and methyl groups in this compound likely influence steric and electronic effects, modulating solubility and reactivity compared to simpler esters.
Properties
CAS No. |
61285-16-3 |
|---|---|
Molecular Formula |
C13H23BrO3 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
ethyl 2-acetyl-8-bromo-2-methyloctanoate |
InChI |
InChI=1S/C13H23BrO3/c1-4-17-12(16)13(3,11(2)15)9-7-5-6-8-10-14/h4-10H2,1-3H3 |
InChI Key |
PDJKXLVCIHFGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCCCCCBr)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-8-bromo-2-methyloctanoate typically involves the bromination of an appropriate precursor, followed by esterification. One common method is the bromination of 2-methyloctanoic acid, followed by acetylation and esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent, a catalyst such as sulfuric acid, and an organic solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the bromination of 2-methyloctanoic acid in the presence of a catalyst, followed by acetylation and esterification. The use of automated systems and precise control of reaction conditions helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-8-bromo-2-methyloctanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of derivatives like 2-acetyl-8-hydroxy-2-methyloctanoate.
Reduction: Formation of 2-acetyl-8-bromo-2-methyloctanol.
Hydrolysis: Formation of 2-acetyl-8-bromo-2-methyloctanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-acetyl-8-bromo-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-8-bromo-2-methyloctanoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or transesterification. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Properties :
- Molecular Formula : C₁₂H₂₁BrO₄
- Molecular Weight : 309.20 g/mol
- Physical State : Colorless oil
- Key Functional Groups : Bromo, hydroxyl, methyl, ester
Applications: Used in organic synthesis for constructing complex aliphatic chains.
Ethyl 2-bromo-2,2-dichloroacetate
Structure and Synthesis: This halogen-rich ester features bromo and dichloro substituents at the α-position.
Properties :
- Molecular Formula : C₄H₅BrCl₂O₂
- Molecular Weight : 235.89 g/mol
- Density : 1.759 g/cm³
- Key Functional Groups : Bromo, dichloro, ester
Applications : Serves as an intermediate in agrochemical and pharmaceutical manufacturing. The electron-withdrawing halogens increase electrophilicity, favoring nucleophilic displacement reactions. However, the absence of long alkyl chains limits its utility in lipid-like molecule synthesis.
Ethyl 2-phenylacetoacetate
Structure and Synthesis :
This aromatic ester incorporates a phenyl group adjacent to the acetyl moiety. It is synthesized via Claisen condensation or esterification of phenylacetoacetic acid .
Properties :
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Key Functional Groups : Phenyl, acetyl, ester
Applications : Widely used as a precursor for heterocyclic compounds (e.g., pyrazoles) in drug discovery. The phenyl group introduces aromaticity, enhancing UV activity and stability under acidic conditions.
Comparative Data Table
Key Findings and Trends
Substituent Effects: Bromine atoms enhance electrophilicity, enabling cross-coupling reactions. Aromatic substituents (e.g., phenyl) confer stability and UV activity, critical for analytical applications.
Synthetic Yields: Nickel-catalyzed methods (e.g., for Ethyl 4-bromo-8-hydroxy-2-methyloctanoate) achieve high yields (78%) under mild conditions , whereas halogenated analogs may require harsher reagents.
Industrial Relevance :
- Brominated esters are prioritized in agrochemicals, while aromatic derivatives dominate pharmaceutical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
